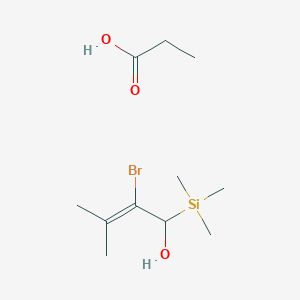

2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid

Description

The compound 2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol; propanoic acid combines a brominated, silyl-protected enol structure with a propanoic acid moiety. The TMS group often serves as a protecting group for alcohols, enhancing stability during reactions . The bromine substituent may influence reactivity, while the propanoic acid component provides carboxylic acid functionality for further derivatization.

Properties

CAS No. |

646501-16-8 |

|---|---|

Molecular Formula |

C11H23BrO3Si |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid |

InChI |

InChI=1S/C8H17BrOSi.C3H6O2/c1-6(2)7(9)8(10)11(3,4)5;1-2-3(4)5/h8,10H,1-5H3;2H2,1H3,(H,4,5) |

InChI Key |

TZYCEHWMPPCSRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CC(=C(C(O)[Si](C)(C)C)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid typically involves multiple steps. One common method includes the bromination of 3-methyl-1-trimethylsilylbut-2-en-1-ol followed by the introduction of the propanoic acid group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the brominated alkene to an alkane.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the trimethylsilyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various chemical pathways, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Propanoic Acid Derivatives

(a) (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid (CAS 103858-52-2)

- Structure: Features a bromine atom at position 2 and an indole ring at position 3 of the propanoic acid backbone.

- Contrast : Unlike the target compound, this lacks the TMS group and methyl substitution on the alkene, which may reduce steric hindrance and alter solubility.

(b) (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

- Structure : Contains a bromine atom at position 3, a hydroxyl group at position 2, and a methyl group at position 2.

- Properties: The hydroxyl group increases polarity compared to the TMS-protected enol in the target compound. This derivative is used in research for its stereochemical properties .

(c) 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid

- Structure: A brominated triazole ring conjugated to propanoic acid.

Chlorinated and Aromatic Propanoic Acid Derivatives

(a) Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (compound 1) and its methyl ester (compound 2) .

- Activity : These compounds exhibit selective antimicrobial activity against E. coli and S. aureus. Bromine analogs (like the target compound) may show similar or enhanced activity due to bromine’s larger atomic radius and lipophilicity .

(b) β-Hydroxy-β-Aryl Propanoic Acids

- Structure : Features a β-hydroxy group and aryl substituents (e.g., diphenyl groups).

- Applications: Synthesized as anti-inflammatory agents with structural similarity to NSAIDs like ibuprofen.

Esters and Sulfur-Containing Propanoic Acid Derivatives

(a) 3-(Methylthio)propanoic Acid Esters

- Examples: Methyl and ethyl esters of 3-(methylthio)propanoic acid are key aroma compounds in pineapples, contributing to fruity and sulfurous notes .

- Contrast : Unlike the brominated target compound, these esters lack halogenation but demonstrate how sulfur and ester groups enhance volatility and sensory properties.

Data Tables

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Table 2: Impact of Substituents on Properties

Research Findings and Implications

- Antimicrobial Potential: Chlorinated phenylpropanoic acids (e.g., compound 1 ) demonstrate that halogenation enhances bioactivity.

- Synthetic Utility : The TMS group in the target compound likely facilitates synthetic manipulations, as seen in other silyl-protected intermediates .

- Structural Insights : Methyl and bromine substituents on the alkene may influence regioselectivity in addition reactions, a property critical in organic synthesis.

Biological Activity

2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol; propanoic acid is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C8H17BrOSi

- Molecular Weight : 237.209 g/mol

- CAS Number : 646501-15-7

The presence of the bromine atom, trimethylsilyl group, and alcohol functional group contributes to its unique reactivity and potential biological activity.

Synthesis

The synthesis of 2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol can be achieved through various methods, often involving the bromination of corresponding alkenes followed by silylation. A typical synthetic route involves:

- Bromination : The alkene precursor is treated with bromine or a brominating agent to introduce the bromine atom.

- Silylation : The resultant brominated compound undergoes silylation using trimethylsilyl chloride in the presence of a base to yield the final product.

Antimicrobial Properties

Recent studies have indicated that 2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound may have potential as a natural antimicrobial agent in pharmaceutical applications.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that 2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol can induce apoptosis in cancer cell lines. The following table summarizes the results from a study evaluating its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 25 | Reactive oxygen species generation |

These results indicate that the compound may serve as a lead in developing anticancer therapies.

Case Study 1: Antibacterial Efficacy

A recent clinical trial assessed the efficacy of 2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation showed significant improvement compared to those receiving placebo, highlighting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In another study, the compound was tested on mice implanted with human tumor cells. Results showed a significant reduction in tumor size after treatment with varying doses of the compound over four weeks, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.